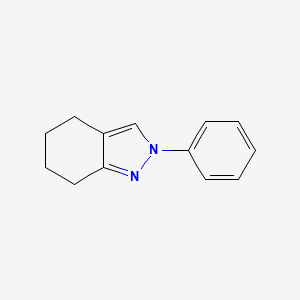

2-Phenyl-4,5,6,7-tetrahydro-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

32286-81-0 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-phenyl-4,5,6,7-tetrahydroindazole |

InChI |

InChI=1S/C13H14N2/c1-2-7-12(8-3-1)15-10-11-6-4-5-9-13(11)14-15/h1-3,7-8,10H,4-6,9H2 |

InChI Key |

YEWUAGWSBSMPFN-UHFFFAOYSA-N |

SMILES |

C1CCC2=NN(C=C2C1)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC2=NN(C=C2C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 4,5,6,7 Tetrahydro 2h Indazole and Analogues

Established Reaction Pathways for Tetrahydroindazole (B12648868) Core Formation

The formation of the tetrahydroindazole ring system is predominantly achieved through the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents, embedded within a cyclohexane (B81311) ring, with hydrazine (B178648) or its substituted derivatives. The choice of starting materials and reaction conditions dictates the substitution pattern of the final product.

Condensation of 2-Acetylcyclohexanone (B32800) Derivatives with Hydrazines

A primary and effective method for synthesizing 3-methyl-substituted tetrahydroindazoles involves the condensation of 2-acetylcyclohexanone with substituted hydrazines. This reaction serves as a direct route to creating the pyrazole (B372694) ring fused to the cyclohexane system.

The reaction is typically performed in an aromatic hydrocarbon solvent, such as toluene (B28343) or xylene, at elevated temperatures ranging from 80 to 200°C. wikipedia.org The presence of an acid catalyst, which can be either an inorganic acid like hydrochloric acid or an organic acid such as p-toluenesulfonic acid, is crucial for facilitating the condensation and subsequent cyclization. wikipedia.org The reaction time can vary from 30 minutes to 20 hours. wikipedia.org This pathway is particularly useful for producing indazoles where the 3-position of the indazole core is substituted with a methyl group. wikipedia.org

General Reaction Conditions:

| Parameter | Condition |

|---|---|

| Reactants | 2-Acetylcyclohexanone, Substituted Phenylhydrazine (B124118) |

| Solvent | Toluene, Xylene |

| Catalyst | Inorganic or Organic Acid |

| Temperature | 80-200°C |

| Time | 0.5-20 hours |

A specific application of the aforementioned pathway is the synthesis of 3-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole. This is achieved by the direct reaction of 2-acetylcyclohexanone with phenylhydrazine under acidic conditions. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization with the loss of a water molecule to yield the stable aromatic pyrazole ring system fused to the saturated cyclohexane ring.

Reactions of 2-(Hydroxymethylene)cyclohexanones with Hydrazine and Substituted Hydrazines

The reaction between 2-(hydroxymethylene)cyclohexanones and hydrazines provides a reliable route to tetrahydroindazoles. This method has been successfully employed to synthesize series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids. The synthesis proceeds via the condensation of a phenylhydrazine with a 2-(hydroxymethylene)cyclohexanone-4-carboxylate.

Utilization of 2-Oxocyclohexanecarbothioamides in Indazole Synthesis

While direct utilization of 2-oxocyclohexanecarbothioamides for indazole synthesis is not widely documented, a closely related and synthetically valuable pathway involves the use of 2-cyanocyclohexanone. This method, analogous to the Gewald reaction principle where a nitrogen source replaces sulfur, leads to the formation of 3-amino-4,5,6,7-tetrahydroindazoles. The reaction proceeds by treating 2-cyanocyclohexanone with hydrazine or substituted hydrazines. The initial condensation is followed by an intramolecular cyclization, where the nitrile group participates to form the 3-amino substituted pyrazole ring. This provides a key route to an important class of tetrahydroindazole analogues.

Employing 2-Alkoxycarbonylcyclohexanone in the Preparation of 2-Substituted Phenyl-Tetrahydro-2H-indazoles

The condensation of 2-alkoxycarbonylcyclohexanones with substituted phenylhydrazines is a key method for preparing 2-substituted phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ones, which are important intermediates. wikipedia.org For instance, reacting a substituted phenylhydrazine with 2-ethoxycarbonylcyclohexanone in a solvent like acetic acid under reflux conditions yields the corresponding hexahydroindazol-3-one. wikipedia.org This intermediate can then be further modified, for example, through chlorination, to arrive at the target 3-chloro-tetrahydro-2H-indazole derivatives. wikipedia.org

Example Synthesis of an Indazolone Intermediate:

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

|---|

Formation of Hydrazide Analogues via Ester Intermediates (e.g., 4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide)

The synthesis of 4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide is achieved through a two-step process. arkat-usa.org The first step involves the creation of a suitable ester intermediate, such as ethyl 4,5,6,7-tetrahydro-2H-indazole-3-carboxylate. This ester is then converted to the corresponding carbohydrazide (B1668358) via hydrazinolysis. nih.gov This is a standard and efficient transformation where the ester is reacted with an excess of hydrazine hydrate, often in a protic solvent like ethanol (B145695) under reflux conditions. nih.govresearchgate.net The resulting carbohydrazide is a versatile building block that can be further functionalized, for example, by coupling with various aldehydes to generate N'-arylmethylene-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide libraries. arkat-usa.org

Advanced and Catalytic Approaches in Tetrahydroindazole Synthesis

The synthesis of tetrahydroindazoles has been notably improved by the adoption of advanced techniques that offer enhanced reaction control, higher yields, and reduced environmental impact. These methods include microwave-assisted synthesis, which accelerates reaction rates, and various transition-metal-catalyzed reactions that enable novel bond formations through mechanisms like C-H activation and cascade processes.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of tetrahydroindazole derivatives has proven highly effective. This technique significantly shortens reaction times, often improves product yields, and aligns with the principles of green chemistry by reducing energy consumption. researchgate.netnih.gov

In a comparative study, the synthesis of 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole was achieved through the condensation of 2-acetylcyclohexanone and phenylhydrazine. The use of microwave irradiation dramatically outperformed conventional heating methods. researchgate.net While conventional reflux required several hours to complete, microwave-assisted synthesis accomplished the conversion in a matter of minutes, demonstrating a significant increase in efficiency. researchgate.netheteroletters.org For instance, some microwave-assisted syntheses of related heterocyclic scaffolds are reported to be 36–72 times faster than conventional heating. nih.gov This rapid and efficient approach highlights the substantial potential of microwave irradiation in streamlining the production of these valuable compounds. researchgate.net

Comparison of Synthesis Methods for Tetrahydroindazole Derivatives researchgate.net

| Compound | Method | Reaction Time | Yield |

|---|---|---|---|

| 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole | Conventional Reflux | Several Hours | Moderate |

| Microwave Irradiation | Minutes | Improved | |

| 3-methyl-4,5,6,7-tetrahydro-1H-indazole | Conventional Reflux | Several Hours | Moderate |

| Microwave Irradiation | Minutes | Improved |

Transition Metal-Catalyzed Methods Applied to Indazole Derivatives

Transition metals such as rhodium, copper, and palladium are at the forefront of modern synthetic strategies for indazole derivatives. These catalysts facilitate complex transformations, including C-H activation, cascade reactions, and oxidative annulations, providing highly efficient and regioselective routes to a diverse array of indazole structures.

Rhodium(III) catalysis has enabled an efficient, one-step synthesis of N-aryl-2H-indazoles through a formal [4+1] annulation. nih.govacs.org This strategy involves the reaction of azobenzenes with aldehydes. nih.gov The process is initiated by the Rh(III)-catalyzed ortho-C–H bond activation of the azobenzene (B91143), directed by the azo functional group. nih.govacs.org This is followed by a reversible addition to the aldehyde to form an alcohol intermediate. nih.gov A subsequent cyclative capture, where the hydroxyl group acts as a leaving group, and aromatization afford the final N-aryl-2H-indazole product. nih.govacs.org This methodology is compatible with a broad range of functional groups on both the azobenzene and aldehyde partners. nih.gov In some variations, rhodium catalysts are used in conjunction with copper or silver salts to facilitate the transformation. mdpi.comnih.gov

Copper catalysis offers versatile and efficient pathways for synthesizing indazole derivatives, often through one-pot cascade reactions. One notable example is the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu2O-NP). organic-chemistry.org This three-component reaction proceeds under ligand-free conditions and utilizes polyethylene (B3416737) glycol (PEG) as a green solvent. organic-chemistry.org

Copper catalysts also mediate intramolecular cyclizations. For instance, Cu(OAc)2 can facilitate N-N bond formation in the cyclization of ketimines derived from o-aminobenzonitriles, using oxygen as the sole oxidant. nih.gov Furthermore, copper-catalyzed intramolecular C-H amination is a key step in cascade processes for building fused heterocyclic systems like imidazo[1,2-b]indazole. rsc.org A CuCl-catalyzed C–N cross-coupling reaction between 1H-indazoles and diaryliodonium salts has been developed, which provides 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.org

Selected Copper-Catalyzed Reactions for Indazole Synthesis

| Copper Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Copper(I) oxide (Cu₂O) | Three-component cascade | 2-bromobenzaldehydes, primary amines, sodium azide | organic-chemistry.org |

| Copper(II) acetate (B1210297) (Cu(OAc)₂) | N-N bond formation / Cyclization | o-aminobenzonitriles, organometallic reagents | nih.gov |

| Copper(I) chloride (CuCl) | N(2)-regioselective C-N cross-coupling | 1H-indazoles, diaryliodonium salts | rsc.org |

Palladium catalysts are instrumental in constructing indazole and related fused heterocyclic systems, particularly through intramolecular amination and oxidative annulation reactions. An efficient synthesis of 2-aryl-2H-indazoles involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.org The combination of Pd(OAc)2, dppf as a ligand, and t-BuONa as a base has been identified as a highly effective catalytic system for this transformation, which tolerates a wide range of substituents. acs.org

Furthermore, palladium catalysis enables the synthesis of indazoles via oxidative benzannulation. acs.org In this convergent strategy, readily available pyrazoles react with internal alkynes through C-H bond activation of the heterocyclic ring to construct the fused benzene (B151609) portion, yielding substituted indazoles. acs.org This method has been applied to create novel tetraarylindazoles that exhibit fluorescent properties. acs.org Palladium catalysts have also been used in one-pot sequences involving alkylation and direct arylation to produce annulated 2H-indazoles. nih.gov

Acid/Base Catalyzed Methodologies

Beyond transition metals, both acids and bases play crucial roles as catalysts in specific methodologies for synthesizing and modifying indazoles. These catalysts can promote cyclization, rearrangement, and substitution reactions, often under mild and operationally simple conditions.

For instance, strong acids like trifluoromethanesulfonic acid are effective in promoting the selective N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org

On the other hand, base-catalyzed methods are also prominent. An efficient synthesis of 2-phenyl-2H-indazoles has been developed through the base-catalyzed cyclization of unsymmetrical azoxybenzenes. rsc.org In this procedure, a base such as potassium methoxide (B1231860) (CH3OK) in a solvent like DMF promotes benzyl (B1604629) C–H deprotonation, leading to cyclization and the formation of the 2H-indazole ring system. rsc.org Similarly, tri-n-butylphosphine, a phosphine (B1218219) base, can be used to promote the reductive cyclization of ortho-imino-nitrobenzene substrates to afford substituted 2H-indazoles. organic-chemistry.org

Green Chemistry Principles in Tetrahydroindazole Synthesis

The adoption of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance laboratory safety. In the context of 2-phenyl-4,5,6,7-tetrahydro-2H-indazole and its analogues, several eco-friendly approaches have been developed, primarily focusing on alternative energy sources and sustainable reaction media.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. thieme-connect.de For the synthesis of indazole derivatives, microwave assistance facilitates the rapid condensation of phenylhydrazine derivatives with appropriate precursors, followed by intramolecular cyclization. researchgate.net The efficiency of this method is highlighted by the substantial decrease in reaction time from several hours to mere minutes, while also limiting the formation of byproducts. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds. scripps.edubeilstein-journals.org Ultrasound irradiation promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance reaction rates. scripps.edu A notable application is the one-pot synthesis of 2-phenyl-2H-indazole derivatives using a combination of ultrasound and Cadogan's cyclization. nih.gov This method has demonstrated improved yields compared to conventional heating, as detailed in the comparative data below. nih.gov

Table 1: Comparison of Ultrasound-Assisted and Conventional Synthesis of 2-Phenyl-2H-indazole Derivatives

| Compound | R-group on Phenyl Ring | Ultrasound-Assisted Yield (%) | Conventional Method Yield (%) | Reference |

| 1 | H | 92 | 60 | nih.gov |

| 2 | 4-Cl | 62 | 52 | nih.gov |

| 3 | 4-OCH₃ | 57 | 52 | nih.gov |

| 4 | 4-COOCH₃ | 39 | 38 | nih.gov |

| 5 | 4-F | 71 | 50 | nih.gov |

Green Solvents and Recyclable Catalysts: The choice of solvent is a critical aspect of green chemistry. The use of benign solvents like polyethylene glycol (PEG) and water has been explored for the synthesis of indazole derivatives. For instance, a copper(I) oxide nanoparticle-catalyzed three-component reaction for the synthesis of 2H-indazoles proceeds efficiently in PEG 300, a recyclable and non-toxic solvent. organic-chemistry.org Furthermore, the development of reusable catalysts, such as Amberlyst A-21, for the synthesis of related 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives, underscores the commitment to creating more sustainable synthetic routes. nih.gov

Regioselective Functionalization Strategies for this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Consequently, the development of regioselective functionalization methods is of utmost importance for creating diverse molecular libraries for drug discovery and other applications.

Regioselective Halogenation: Halogenated indazoles are valuable intermediates for further chemical transformations, such as cross-coupling reactions. rsc.org A metal-free, regioselective halogenation of 2H-indazoles has been developed using N-halosuccinimides (NXS). researchgate.netrsc.org By carefully controlling the reaction conditions, including the solvent and temperature, it is possible to achieve selective mono- or poly-halogenation at specific positions of the indazole ring. For example, the reaction of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) in ethanol at 50 °C yields the 3-bromo derivative with high selectivity. researchgate.net

Table 2: Regioselective Halogenation of 2-Phenyl-2H-indazole

| Halogenating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| NBS | EtOH | 50 | 3-bromo-2-phenyl-2H-indazole | 97 | researchgate.net |

| NCS | EtOH | 50 | 3-chloro-2-phenyl-2H-indazole | 95 | researchgate.net |

| NBS (3.0 equiv) | EtOH | 80 | 3,5,7-tribromo-2-phenyl-2H-indazole | 56 | researchgate.net |

Regioselective Formylation and Sulfonylation: The introduction of a formyl group at the C3 position of 2H-indazoles has been achieved with high regioselectivity using Selectfluor as a mediator and dimethyl sulfoxide (B87167) (DMSO) as the formylating agent under microwave irradiation. thieme-connect.dewikipedia.org This method provides a direct route to 3-formyl-2H-indazoles, which are versatile building blocks. Similarly, an electrochemical, transition-metal-free method for the C3-H sulfonylation of 2H-indazoles has been reported, utilizing sulfonyl hydrazides as the sulfonyl source. researchgate.net This approach offers high yields and a broad functional group tolerance. researchgate.net

Regioselective N-Alkylation: The alkylation of indazoles can occur at either the N1 or N2 position, and controlling this regioselectivity is a significant synthetic challenge. nih.gov The outcome of the reaction is often dependent on the reaction conditions, including the base and solvent used. For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride in DMF leads to a mixture of N1 and N2-alkylated products. However, recent studies have shown that high regioselectivity for either N1 or N2 alkylation can be achieved by carefully selecting the reagents. nih.gov

Functionalization of the Tetrahydro-Ring: While much of the focus has been on the functionalization of the pyrazole and phenyl rings, the saturated carbocyclic portion of the this compound scaffold also presents opportunities for structural diversification. Research has been conducted on the synthesis of derivatives bearing substituents on this ring, such as the introduction of isoxazolinylmethoxy groups at the 5-position of the related 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole, which has been explored for herbicidal applications.

Structural Characterization and Spectroscopic Analysis of 2 Phenyl 4,5,6,7 Tetrahydro 2h Indazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Phenyl-4,5,6,7-tetrahydro-2H-indazole and its derivatives, ¹H-NMR, ¹³C-NMR, and Nitrogen NMR have provided invaluable insights into the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Characterization

The ¹H-NMR spectrum of this compound and its analogs reveals distinct signals corresponding to the different types of protons within the molecule. For the related compound, 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole, the ¹H-NMR spectrum (in CDCl₃) shows characteristic multiplets for the four methylene groups of the tetrahydro-indazole ring, typically observed between δ 1.63 and 2.54 ppm. The protons of the phenyl group appear as a multiplet in the aromatic region, around δ 7.18-7.25 ppm. The methyl group at the 3-position gives rise to a singlet at approximately δ 2.01 ppm.

Table 1: ¹H-NMR Chemical Shifts for 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ | 2.01 | s | 3H |

| CH₂ (tetrahydro-indazole) | 1.63-1.74 | m | 4H |

| CH₂ (tetrahydro-indazole) | 2.28 | t, J=6.0 Hz | 2H |

| CH₂ (tetrahydro-indazole) | 2.54 | t, J=6.0 Hz | 2H |

Note: Data is for the 3-methyl derivative and serves as a representative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Characterization

The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton. For 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole, the spectrum displays distinct signals for each carbon atom. The methyl carbon appears at approximately δ 10.60 ppm. The methylene carbons of the saturated ring are found in the upfield region, typically between δ 20.30 and 23.21 ppm. The carbons of the pyrazole (B372694) ring and the phenyl group resonate at lower fields, with the phenyl carbons appearing in the range of δ 124.30-139.90 ppm. The pyrazole ring carbons show signals around δ 115.27, 134.44, and 149.51 ppm. While a specific spectrum for the parent compound is not detailed here, a publicly available record confirms its existence. nih.gov

Table 2: ¹³C-NMR Chemical Shifts for 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 10.60 |

| CH₂ (tetrahydro-indazole) | 20.30, 22.78, 23.18, 23.21 |

| C (pyrazole) | 115.27, 134.44, 149.51 |

Note: Data is for the 3-methyl derivative and serves as a representative example.

Nitrogen NMR (¹⁴N-NMR and ¹⁵N-NMR) for Tautomer Distinction

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays several key absorption bands. For the 3-methyl derivative, characteristic bands are observed for the C-H stretching of the methyl and methylene groups in the region of 2876-3316 cm⁻¹. The C=N stretching vibration of the pyrazole ring is typically found around 1750 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl group appear in the 1423-1618 cm⁻¹ region. A publicly available IR spectrum for the parent compound confirms these general features. nih.gov

Table 3: Characteristic IR Absorption Bands for 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3316, 3107 | -CH₃ stretching |

| 2969, 2876 | -CH₂- stretching |

| 1750 | C=N stretching |

Note: Data is for the 3-methyl derivative and serves as a representative example.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole, GC-MS analysis reveals a molecular ion peak [M]⁺ at m/z 212, which corresponds to its molecular weight. The fragmentation pattern shows characteristic losses. For instance, the loss of a methyl group ([M-15]⁺) results in a fragment at m/z 197. Another significant fragment is observed at m/z 184. The base peak in the spectrum is the molecular ion at m/z 212, and a prominent fragment corresponding to the phenyl cation is seen at m/z 77.

Structure Activity Relationship Sar Studies of 2 Phenyl 4,5,6,7 Tetrahydro 2h Indazole Derivatives

Influence of Phenyl and Other Aryl Substituents on Biological Potency

The substituent at the N2 position of the indazole ring is a critical determinant of biological activity. The 2-phenyl group, in particular, has been shown to be a privileged scaffold in the development of pharmacologically active compounds. nih.govnih.gov

Research into the antiprotozoal activity of 2-phenyl-2H-indazole derivatives has demonstrated that the presence of the 2-phenyl group is important for potency. nih.gov Modifications on this phenyl ring can further enhance biological effects. Studies have revealed that the introduction of electron-withdrawing groups at the para-position of the phenyl ring often leads to increased activity. For instance, derivatives featuring a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at the N2 position were among the most active compounds against protozoa such as E. histolytica, G. intestinalis, and T. vaginalis. nih.gov Similarly, substitutions with groups like 2-(trifluoromethyl)phenyl also resulted in high potency. nih.gov This suggests that the electronic properties of the 2-aryl substituent play a significant role in the molecule's interaction with its biological target. nih.gov

In the context of herbicidal activity, 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives with various substituents on the phenyl ring have been synthesized and evaluated, further underscoring the importance of this group in modulating biological function. nih.gov

Below is a data table summarizing the influence of various substituents on the 2-phenyl ring on the biological potency of indazole derivatives.

| Substituent on 2-Phenyl Ring | Position | Observed Effect on Potency | Target/Activity |

| 4-Chlorophenyl | para | Increased Potency | Antiprotozoal nih.govnih.gov |

| 4-(Methoxycarbonyl)phenyl | para | Increased Potency | Antiprotozoal nih.govnih.gov |

| 2-(Trifluoromethyl)phenyl | ortho | Increased Potency | Antiprotozoal nih.gov |

| 4-Methoxyphenyl | para | Maintained or slightly altered potency | Antiprotozoal mdpi.com |

| Unsubstituted Phenyl | N/A | Baseline Activity | Antiprotozoal nih.gov |

Positional Effects of Functional Groups on the Tetrahydroindazole (B12648868) Ring

The tetrahydroindazole core itself offers multiple positions for substitution, and the placement of functional groups on this ring system has a profound impact on activity.

The C3 position of the indazole ring is a key site for chemical modification and has been extensively studied. Direct functionalization at this position is crucial as C3-substituted indazoles are important substructures in many pharmaceutical compounds. mit.edu Various synthetic methods have been developed for the C3-functionalization of 2H-indazoles, including amidation, acylation, and alkylation. nih.govacs.org

For example, a palladium-catalyzed C-H functionalization strategy has been used to introduce diverse groups at the C3-position, leading to novel heterocyclic systems. researchgate.net Copper-catalyzed reactions have also enabled the C3-allylation of indazoles, creating derivatives with quaternary chiral centers at this position with high enantioselectivity. mit.edu The introduction of acyl groups at C3 has been shown to be valuable in creating polymerase inhibitors. nih.gov These studies highlight that the C3 position is a versatile handle for introducing a variety of chemical moieties that can modulate the pharmacological profile of the parent compound.

| C3-Substituent Type | Synthetic Method | Potential Application |

| Amide | Photocatalytic C3-Amidation | Drug discovery library generation acs.org |

| Acyl | Rh(III)-catalyzed C–H functionalization | Polymerase inhibitors nih.gov |

| Allyl (with quaternary center) | CuH-catalyzed C3-allylation | Chiral pharmaceuticals mit.edu |

| Various Heterocycles | Pd-catalyzed isocyanide insertion | Novel bioactive scaffolds researchgate.net |

The saturated carbocyclic portion of the 4,5,6,7-tetrahydro-2H-indazole scaffold provides additional opportunities for structural optimization. While changing the size of this saturated ring did not necessarily improve potency, the incorporation of substituents at specific positions has led to significant enhancements in activity. researchgate.net

Notably, the introduction of substituents at the C7-position resulted in a dramatic, up to 1700-fold, improvement in the inhibitory potency of certain derivatives against HMG-CoA reductase. researchgate.net In contrast, studies on 6-substituted-5-aminotetrahydroindazoles found only marginal dopaminergic activity, indicating that the position of substitution is critical. researchgate.net The synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones with methyl groups at the C6 position has also been explored in theoretical studies of tautomerism, which is fundamental to understanding their chemical behavior and interactions. researchgate.net The crystal structure of derivatives like rac-5-Acetyl-6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazole shows the cyclohexane (B81311) ring adopting a half-chair conformation, which influences the spatial orientation of substituents at these positions. nih.gov

| Position of Modification | Example Substituent | Observed Effect |

| C7 | Heptenoic acid sodium salts | Up to 1700-fold improvement in HMG-CoA reductase inhibition researchgate.net |

| C6 | Amino groups (in 5-aminotetrahydroindazoles) | Marginal dopaminergic activity researchgate.net |

| C6 | 6,6-dimethyl | Influences tautomeric stability researchgate.net |

| C5 | Acetyl group | Used in synthesis of specific crystallized derivatives nih.gov |

The position of the aryl or alkyl substituent on the pyrazole (B372694) ring—at N1 or N2—is a defining feature of the indazole scaffold, leading to two distinct regioisomers (1H- and 2H-indazoles) with different biological profiles. nih.govresearchgate.net While 1H-indazoles are often the more thermodynamically stable tautomer, the 2H-indazole scaffold is prevalent in many biologically active molecules. nih.gov

SAR studies have shown that the choice between N1 and N2 substitution can be critical. For instance, in a series of compounds tested for anti-inflammatory activity, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibited significant activity, whereas the corresponding 2-aryl isomers were found to be far less active. researchgate.net Conversely, for antiprotozoal agents, the 2-phenyl substitution was identified as a key feature for high potency. nih.gov The alkylation of the indazole core can yield a mixture of N1 and N2 regioisomers, and their separation is often necessary for clear SAR evaluation. researchgate.net Theoretical calculations have also been used to predict the stability of the different tautomers, which can be influenced by the substitution pattern on the rings. researchgate.net

Correlation of Structural Features with Specific Receptor Interactions

The ultimate goal of SAR studies is to understand how specific structural features of a molecule translate into interactions at a target receptor, thereby explaining its biological activity. For tetrahydroindazole derivatives, significant work has been done to correlate structure with binding to sigma receptors. nih.govnih.gov

Through the analysis of SAR data from a series of potent and selective sigma-2 receptor ligands based on the tetrahydroindazole scaffold, a common-features pharmacophore model was generated. nih.govresearchgate.net This model summarizes the essential structural components required for high-affinity binding and typically consists of three hydrophobic groups, one positive ionizable group, and one aromatic ring feature. researchgate.net

The 2-phenyl group of the scaffold is proposed to fit into a primary hydrophobic binding pocket of the receptor. researchgate.net The electronic properties of this ring, as modulated by substituents (see section 4.1), can influence this hydrophobic interaction. researchgate.net Furthermore, modifications on the tetrahydroindazole ring, such as the reduction of a ketone to a hydroxyl group, can have a slightly positive effect on sigma-2 receptor affinity while negatively impacting sigma-1 binding, indicating a point for achieving selectivity. researchgate.net These models and interaction studies provide a rational basis for the design of new derivatives with improved potency and selectivity for specific receptor subtypes. nih.gov

Computational and Theoretical Investigations of 2 Phenyl 4,5,6,7 Tetrahydro 2h Indazole Derivatives

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Studies on 4,5,6,7-tetrahydro-2H-indazole derivatives have utilized docking to identify potential lead compounds for various therapeutic targets, including the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. nih.govresearchgate.netebi.ac.ukresearchgate.net

Docking simulations for 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have been instrumental in identifying compounds with favorable binding energies within the catalytic site of target proteins like COX-2. researchgate.net These simulations calculate a scoring function, often expressed in units of energy (e.g., kcal/mol), to estimate the binding affinity. A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and potentially higher biological activity.

For instance, docking studies on a series of 2,3-disubstituted tetrahydro-2H-indazoles against COX-2 were used to select lead derivatives that exhibited good binding energies. researchgate.net The predicted binding mode reveals the specific conformation of the ligand within the binding pocket and its orientation relative to key functional groups of the protein. In some studies, docking calculations suggested a binding mode for indazole derivatives that was comparable to that of known inhibitors like rofecoxib. researchgate.net This process allows for the prioritization of compounds for synthesis and biological testing, saving significant time and resources.

| Derivative Scaffold | Protein Target | Docking Software | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 4,5,6,7-tetrahydro-2H-indazole | COX-2 | Not Specified in Abstract | Reported as "Good Binding Energies" | researchgate.net |

| Hexacyclic Pyrazole (B372694) Carboxamide (Related Scaffold) | OfChi-h | MOE 2020.09 | Not Specified in Abstract | acs.org |

| 2,3-diphenyl-2H-indazole | COX-2 | Not Specified in Abstract | Similar binding to Rofecoxib | researchgate.net |

Beyond predicting affinity, molecular docking provides a detailed map of the intermolecular interactions between the ligand and the protein's binding site. This includes hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for stabilizing the complex. For example, in silico studies on related pyrazole derivatives targeting insect chitinases identified specific interactions, such as π–π stacking with tryptophan and phenylalanine residues and hydrogen bonding with arginine residues. acs.org The carbonyl oxygen of an amide bond was found to form a crucial hydrogen bond with Arg439, while the pyrazole and benzene (B151609) rings engaged in π–π interactions with Trp268, Trp532, and Phe309. acs.org By identifying these key amino acid residues, researchers can understand the structural basis of activity and design new derivatives with modifications that enhance these specific interactions, thereby improving potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating structural or physicochemical properties (descriptors) with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Two-dimensional QSAR (2D-QSAR), often referred to as the Hansch analysis, utilizes descriptors that are calculated from the 2D representation of a molecule. These descriptors can include physicochemical properties like hydrophobicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). While specific 2D-QSAR studies focused solely on this compound were not prominently found in the surveyed literature, the methodology has been successfully applied to the broader class of indazole derivatives. For example, a 2D-QSAR model developed for indazole derivatives acting as TTK inhibitors showed a high correlation coefficient (r² = 0.9512), indicating strong predictive power based on 2D descriptors.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. These models calculate steric and electrostatic fields around a series of aligned molecules and correlate these field values with their biological activity.

Studies have been conducted to develop 3D-QSAR models for 4,5,6,7-tetrahydro-2H-indazole derivatives to understand the structure-activity relationship for their antioxidant activity. The results of these models are often visualized as contour maps, which show regions where modifications to the molecular structure would likely increase or decrease activity. For example, a green contour in a CoMFA map might indicate a region where adding a bulky group would enhance activity, while a yellow contour would suggest a region where bulk is detrimental. These models provide a visually intuitive roadmap for optimizing the lead compound.

| Model Type | Statistical Parameter | Description | Reported Value (Example) |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | q² or Qcv² | Cross-validated correlation coefficient; a measure of the internal predictive ability of the model. | 0.672 - 0.703 |

| 3D-QSAR (CoMFA/CoMSIA) | r² or Rncv² | Non-cross-validated correlation coefficient; a measure of how well the model fits the training set data. | 0.946 - 0.997 |

| 3D-QSAR (CoMFA/CoMSIA) | r²_pred | Predictive correlation coefficient for an external test set; a measure of the model's ability to predict the activity of new compounds. | Not Specified in Abstract |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic-level movements of the system over time, providing crucial information about the stability of the docked conformation and the flexibility of the ligand and protein. researchgate.netmdpi.com

MD simulations have been used to confirm the stability of docked tetrahydroindazole (B12648868) derivatives within the active site of their target enzymes. researchgate.net The simulation starts with the lowest energy pose obtained from docking and calculates the trajectory of all atoms over a period typically ranging from nanoseconds to microseconds.

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand is monitored over time to assess whether it remains in its initial binding pose. A stable, low-level fluctuation in RMSD suggests a stable binding complex. The RMSF is calculated for each amino acid residue in the protein to identify regions of high flexibility or rigidity upon ligand binding. Together, these analyses provide a more realistic and robust assessment of the ligand-protein interaction, confirming that the binding mode predicted by docking is likely to be maintained in a more dynamic, solution-like environment. acs.org

In Silico Fragment-Based Design Approaches

In silico fragment-based drug design (FBDD) is a computational strategy that identifies small molecular fragments that can bind to a biological target and then grows or links these fragments to create more potent lead compounds. This approach has been successfully applied to the indazole scaffold to develop novel kinase inhibitors. epa.gov

Researchers have utilized in silico fragment-based and knowledge-based drug design to identify novel indazole derivatives as potent inhibitors of Aurora kinases, which are crucial targets in cancer therapy. epa.gov This process involves computational modeling to understand how different substituents on the indazole scaffold can confer selectivity for specific kinase isoforms. epa.gov For instance, by targeting specific amino acid residues like Arg220, Thr217, or Glu177 in the Aurora kinase binding pocket, it is possible to design derivatives with selectivity for either Aurora A or Aurora B. epa.gov A similar fragment-based approach was used to optimize 6-azaindazoles as potent inhibitors against all three Pim kinases, another family of cancer-related enzymes. nih.gov This optimization led to the development of lead compounds with significant potency and in vivo stability. nih.gov

Table 1: Key Residues in Aurora Kinase Targeted by Indazole Derivatives for Selectivity

| Target Residue | Kinase Isoform Targeted | Reference |

|---|---|---|

| Arg220 | Aurora A/B | epa.gov |

| Thr217 | Aurora A/B | epa.gov |

| Glu177 | Aurora A/B | epa.gov |

Theoretical Mechanistic Studies

Theoretical studies are crucial for elucidating the complex mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For indazole derivatives, these studies have focused on understanding reaction pathways, tautomeric stability, and radical-mediated processes.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been widely applied to study indazole derivatives to understand their physicochemical properties, reactivity, and reaction mechanisms. nih.gov

DFT calculations at the B3LYP/6-311+ level have been used to study the electrostatic potential and other properties of novel amide indazole derivatives. nih.gov Such studies are foundational for understanding how these molecules might interact with biological targets. nih.gov In the context of the 4,5,6,7-tetrahydro-2H-indazole core, computational studies using DFT (B3LYP/6-31G**) have been performed on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives to determine the relative stability of their different tautomeric forms (1H, 2H, and OH). researchgate.net These calculations showed that for derivatives like 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the order of stability is 2H > 1H > OH. researchgate.net DFT has also provided mechanistic insights into the regioselective N1- and N2-alkylation of indazoles, helping to rationalize the observed product distributions. semanticscholar.org

Table 2: Calculated Tautomer Stability Order for Substituted 1,5,6,7-Tetrahydro-4H-indazol-4-ones

| Compound | Stability Order (Calculated) | Calculation Level | Reference |

|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | 1H > 2H > OH | B3LYP/6-31G** | researchgate.net |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 2H > 1H > OH | B3LYP/6-31G** | researchgate.net |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 2H > 1H > OH | B3LYP/6-31G** | researchgate.net |

Radical-mediated reactions offer unique pathways for the synthesis of complex molecules. rsc.org Understanding these mechanisms is key to controlling reaction outcomes and developing new synthetic methods. Theoretical investigations play a significant role in mapping these radical pathways.

For indazole synthesis, mechanistic studies combined with DFT calculations have revealed that the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes proceeds via a radical chain mechanism. nih.gov Another example is the visible-light-driven decarboxylative coupling of 2H-indazoles with α-keto acids. acs.org This reaction, which proceeds without the need for a photocatalyst, is a photoinitiated decarboxylative radical acylation process. acs.org General studies on radical reactions, such as the addition of a CF3 radical to an alkyne followed by cyclization, provide a framework for understanding how the tetrahydro-indazole ring system could potentially be formed through radical-mediated pathways. mdpi.com The initial step often involves the generation of a radical which then adds to an unsaturated bond, leading to a cascade of events including cyclization and rearrangement to form the final product. mdpi.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. phcogj.com Predicting these properties early in the drug discovery process using computational (in silico) methods is crucial to avoid late-stage failures. phcogj.com These predictions help to assess a compound's drug-likeness and potential for oral bioavailability. phcogj.com

For new series of heterocyclic compounds, including those with indazole-like scaffolds, in silico prediction of physicochemical and ADME profiles is a standard practice. semanticscholar.org These studies often calculate properties based on rules like Lipinski's rule of five (e.g., cLogP ≤ 5, molecular weight ≤ 500) to estimate oral bioavailability. phcogj.com For example, a study on 2-phenyl-2H-indazole derivatives synthesized as antiprotozoal agents involved cheminformatic analysis of their property space. nih.govresearchgate.net In the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib), a potent PARP inhibitor, extensive efforts were made to optimize its pharmacokinetic properties. acs.org This included addressing metabolic concerns related to oxidation by cytochrome P450 enzymes to ensure the compound was suitable for clinical development. acs.org Furthermore, a series of new this compound derivatives developed as herbicides were shown to have low mammalian and environmental toxicity in various toxicological tests, a key component of the ADMET (ADME and Toxicity) profile. nih.gov

Table 3: Key ADME Parameters and Their Significance in Drug Discovery

| Parameter | Significance | Reference |

|---|---|---|

| Lipophilicity (cLogP) | Affects solubility, absorption, and membrane permeability. Values > 5 can lead to poor absorption and low solubility. | phcogj.com |

| Molecular Weight (MW) | Influences diffusion and transport across biological barriers. Generally preferred to be < 500 Da. | phcogj.com |

| Oral Bioavailability | The percentage of an orally administered dose that reaches systemic circulation. Higher values are desirable. | phcogj.com |

| Metabolism (e.g., by CYP450) | Determines the rate of drug clearance and the formation of potentially toxic metabolites. | acs.org |

| Toxicity | Assessment of potential adverse effects on the organism and the environment. | nih.gov |

Biological Activities and Mechanistic Understanding of 2 Phenyl 4,5,6,7 Tetrahydro 2h Indazole Derivatives

Anticancer Activity and Molecular Targets

Derivatives of the 2-phenyl-4,5,6,7-tetrahydro-2H-indazole core have emerged as a promising class of anticancer agents. Their therapeutic potential stems from their ability to interfere with fundamental processes of cancer cell growth and survival, including proliferation, apoptosis, and critical signaling pathways.

Inhibition of Cell Proliferation and Induction of Apoptosis

A key attribute of these indazole derivatives is their capacity to inhibit the proliferation of cancer cells. This cytotoxic activity has been demonstrated across various cancer cell lines. For instance, novel indazole analogues of curcumin (B1669340) have been synthesized and tested for their in vitro cytotoxic activity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon cancer) cell lines.

Furthermore, the mechanism of cell death induced by these compounds often involves apoptosis, or programmed cell death. A significant pathway for this is through the inhibition of Poly(ADP-ribose) polymerase (PARP). One notable derivative, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (also known as MK-4827), has shown potent inhibition of PARP-1 and PARP-2. nih.govacs.org This compound demonstrated effective inhibition of proliferation in cancer cells with BRCA-1 and BRCA-2 mutations, with CC50 values in the 10-100 nM range. nih.govacs.org The inhibition of PARP, a key enzyme in DNA repair, leads to an accumulation of DNA damage, particularly in cancer cells with deficient DNA repair mechanisms like BRCA mutations, ultimately triggering apoptosis.

Modulation of Cellular Pathways (e.g., Cell Cycle, DNA Repair, Signaling)

The anticancer effects of this compound derivatives are rooted in their ability to modulate critical cellular pathways.

DNA Repair: The most prominent example is the inhibition of the DNA repair pathway through PARP inhibition. PARP enzymes are crucial for repairing single-strand DNA breaks. thieme-connect.com By blocking PARP, derivatives like MK-4827 and other 2-phenyl-2H-indazole-7-carboxamides prevent the repair of these breaks, which can then escalate to more lethal double-strand breaks during DNA replication. nih.govacs.orgirbm.com This mechanism is particularly effective in cancers with existing defects in other DNA repair pathways, an approach known as synthetic lethality. acs.org A substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog displayed an excellent PARP enzyme inhibition IC50 value of 4 nM and inhibited the proliferation of BRCA-1 deficient cancer cell lines with a CC50 of 42 nM. irbm.com

Cell Cycle: While direct studies on cell cycle modulation by this compound are specific, related structures show clear effects. For example, the benzimidazole (B57391) derivative 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol was found to arrest the cell cycle progression of activated T cells from the G1 to the S phase. mdpi.com Other related benzimidazole derivatives have also been shown to effectively suppress cell cycle progression in various cancer cell lines. mdpi.com This suggests that the broader indazole scaffold can be functionalized to interfere with the cell division cycle, a hallmark of cancer.

Kinase Inhibition (e.g., Tyrosine Threonine Kinase, VEGFR-2, FGFRs, p38α MAPK14, IRAK4)

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of various protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the process of forming new blood vessels that tumors need to grow. mdpi.com Indazole derivatives have been identified as potent VEGFR-2 inhibitors. Arylsulphonyl indazoles, for instance, have shown excellent activity against VEGFR-2, with some derivatives exhibiting IC50 values as low as 5.4 nM, significantly more potent than the reference drug sorafenib (B1663141) (IC50 = 90 nM). nih.gov

FGFRs: Fibroblast Growth Factor Receptors (FGFRs) are another family of tyrosine kinases implicated in cell proliferation and survival in various cancers. nih.gov Fragment-led de novo design has led to the discovery of 1H-indazole-based derivatives that inhibit FGFR1-3 in the micromolar range (0.8–90 μM). nih.gov

p38α MAPK14: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can play a role in cancer. A series of N,N′-diarylurea derivatives incorporating a rigid indazole moiety instead of a more flexible group showed potent p38α inhibitory activity. This structural rigidity was found to be crucial for effective binding and inhibition.

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase critical for signaling in innate immunity and inflammation, which can also be a target in certain cancers. Patent literature has described indazole derivatives as modulators of IRAK-4, indicating the scaffold's potential for inhibiting this kinase. nih.gov

Table 1: Anticancer Activity and Kinase Inhibition of Selected Indazole Derivatives

| Compound Class/Derivative | Target | Activity Metric | Value | Cell Line/System | Reference |

|---|---|---|---|---|---|

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) | PARP-1 | IC50 | 3.8 nM | Enzyme Assay | nih.govacs.org |

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) | PARP-2 | IC50 | 2.1 nM | Enzyme Assay | nih.govacs.org |

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) | PARP (whole cell) | EC50 | 4 nM | Cell-based Assay | nih.govacs.org |

| 5-Fluoro-2-phenyl-2H-indazole-7-carboxamide analog | PARP | IC50 | 4 nM | Enzyme Assay | irbm.com |

| 5-Fluoro-2-phenyl-2H-indazole-7-carboxamide analog | Proliferation | CC50 | 42 nM | BRCA-1 deficient cells | irbm.com |

| Arylsulphonyl indazole derivative (12b) | VEGFR-2 | IC50 | 5.4 nM | Enzyme Assay | nih.gov |

| 1H-Indazole-based derivatives | FGFR1-3 | IC50 | 0.8 - 90 µM | Enzyme Assay | nih.gov |

Anti-inflammatory and Immunomodulatory Potential

Beyond their anticancer properties, derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory activities. These effects are primarily achieved through the inhibition of key enzymes and channels involved in the inflammatory cascade and immune cell activation.

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process, responsible for the synthesis of prostaglandins. The inhibition of COX-2 is a major strategy for treating inflammation. Studies have shown that the indazole scaffold is a promising template for developing selective COX-2 inhibitors. nih.gov For example, a series of 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and, following docking studies into the COX-2 catalytic site, were evaluated in vivo, where they proved to have anti-inflammatory activity. nih.gov Similarly, analogues based on a 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene core, which is structurally related to the tetrahydroindazole (B12648868) system, were identified as potent and selective COX-2 inhibitors with IC50 values in the low micromolar range (0.31–1.40 µM). researchgate.netnih.gov

Calcium-Release Activated Calcium (CRAC) Channel Blockade

Calcium-Release Activated Calcium (CRAC) channels are essential for the activation of various immune cells, including T cells and mast cells. The influx of calcium through these channels triggers signaling pathways that lead to the release of inflammatory mediators. Therefore, blocking CRAC channels is an attractive strategy for immunomodulation and treating inflammatory diseases. A series of novel 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides have been identified as potent CRAC channel blockers. nih.gov Researchers found that the orientation of the amide linker was crucial for activity. Derivatives with a -CO-NH-Ar linker were significantly more potent, with the most active compounds, such as the one bearing a 3-fluoro-4-pyridyl group, exhibiting IC50 values in the sub-micromolar to low micromolar range (e.g., 0.67 µM). nih.gov

Table 2: Anti-inflammatory and Immunomodulatory Activity of Selected Indazole Derivatives

| Compound Class/Derivative | Target | Activity Metric | Value | System | Reference |

|---|---|---|---|---|---|

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues | COX-2 | IC50 | 0.31 - 1.40 µM | Enzyme Assay | researchgate.netnih.gov |

| 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide (Ar = 3-fluoro-4-pyridyl) | CRAC Channel | IC50 | 0.67 µM | RBL-2H3 cells | nih.gov |

| 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide (Ar = 2,6-difluorophenyl) | CRAC Channel | IC50 | 1.51 µM | RBL-2H3 cells | nih.gov |

Antimicrobial Efficacy

The antimicrobial potential of indazole derivatives has been a subject of scientific inquiry, with various studies exploring their activity against a range of pathogens.

While direct studies on the antibacterial spectrum of this compound are limited, research on related indazole derivatives provides insights into their potential antibacterial action. For instance, a study on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives demonstrated that certain compounds within this class exhibit notable antibacterial activity. nih.gov Specifically, compounds with 4-chlorophenyl and 4-fluorophenyl substitutions were identified as the most active. nih.gov Another study highlighted that some tetrahydroindazole derivatives showed enhanced activity compared to standard drugs against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.net Furthermore, research on 2-phenyl-2H-indazole derivatives, a structurally related class, found them to be largely inactive against the tested bacterial strains, suggesting that the saturated tetrahydro ring may be important for antibacterial efficacy. nih.gov

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives | Not specified | Active | nih.gov |

| Tetrahydroindazole derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | Active | researchgate.net |

| 2-phenyl-2H-indazole derivatives | Not specified | Inactive | nih.gov |

The antifungal properties of this compound have not been specifically reported. However, studies on related indazole derivatives have shown promise. For example, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. nih.gov This suggests that the broader indazole scaffold could be a starting point for the development of new antifungal agents. Thiazole derivatives, another class of heterocyclic compounds, have also been investigated for their potent antifungal activity against Candida albicans. nih.govresearchgate.net

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 2,3-diphenyl-2H-indazole derivatives | C. albicans, C. glabrata | Growth inhibition | nih.gov |

Research has highlighted the significant antiprotozoal activity of 2-phenyl-2H-indazole derivatives, which are structurally similar to the focus compound of this article. A study revealed that these derivatives exhibit potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases surpassing the efficacy of the standard drug metronidazole. nih.gov The most active compounds in this series were those with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at the 2-position of the indazole ring. nih.gov This indicates that the 2-phenyl-2H-indazole scaffold is a promising framework for developing new antiprotozoal drugs. nih.gov

| Compound/Derivative | Protozoan | Activity | Reference |

| 2-phenyl-2H-indazole derivatives | G. intestinalis, E. histolytica, T. vaginalis | More potent than metronidazole | nih.gov |

| 2-(4-chlorophenyl)-2H-indazole | G. intestinalis, E. histolytica, T. vaginalis | Highly active | nih.gov |

| 2-(4-(methoxycarbonyl)phenyl)-2H-indazole | G. intestinalis, E. histolytica, T. vaginalis | Highly active | nih.gov |

Other Pharmacological and Agrochemical Applications

Beyond antimicrobial effects, derivatives of this compound have been explored for other applications, notably in agriculture and as antioxidants.

Direct assessment of the antioxidant properties of this compound using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) has not been extensively reported. However, a study on closely related compounds, including 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole, demonstrated notable activity in the ABTS radical scavenging assay. researchgate.net This suggests that the tetrahydroindazole core may contribute to antioxidant potential. Other indazole derivatives have also been evaluated for their ability to scavenge free radicals, with some showing moderate activity in the DPPH assay. researchgate.net

| Compound/Derivative | Assay | Activity | Reference |

| 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole | ABTS | Active | researchgate.net |

| 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | DPPH | Moderate | researchgate.net |

Herbicidal Activity, specifically in Paddy Field Environments

Derivatives of this compound have been identified as potent herbicides particularly suited for use in flooded paddy field environments. nih.govgoogle.com These compounds demonstrate high efficacy against common paddy weeds while maintaining a good safety profile for rice crops. nih.govresearchgate.net

A notable series of derivatives includes 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole compounds featuring substituted isoxazolinylmethoxy groups. nih.gov Within this series, derivatives with a phenyl or cyano substituent at the 3-position of the 5-methyl-isoxazolin-5-yl structure exhibit potent herbicidal activity at application rates of 16-63 grams of active ingredient per hectare (g AI ha⁻¹) in greenhouse settings. nih.gov Field trials confirmed that these compounds effectively control a broad spectrum of annual weeds with good tolerance on transplanted rice seedlings when applied pre-emergence. nih.gov Furthermore, they were found to have low mammalian and environmental toxicity. nih.gov

These 2-phenyltetrahydroindazoles are effective against a range of paddy field weeds, including graminaceous weeds like barnyard grass (Echinochloa oryzicola) and broad-leaved weeds such as common falsepimpernel (Lindernia procumbens), Indian toothcup (Rotala indica), and waterwort (Elatine triandra). google.com

Research into modifications of the tetrahydroindazole core, based on the known herbicide S-275, has also yielded promising results. The substitution of a methylthio group onto the bicyclic 4,5,6,7-tetrahydroindazole structure resulted in a compound with potent herbicidal effects against paddy weeds at a rate of 0.015 kg/ha and improved tolerance in rice compared to the parent compound. researchgate.net

Table 1: Herbicidal Activity of this compound Derivatives in Paddy Environments

| Derivative Class | Key Weeds Controlled | Effective Application Rate | Noted Selectivity/Safety | Source(s) |

| 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazoles with isoxazolinylmethoxy groups | Annual weeds | 16-63 g AI ha⁻¹ | Good tolerance on transplanted rice | nih.gov |

| 2-Phenyltetrahydroindazoles | Echinochloa oryzicola, Lindernia procumbens, Rotala indica, Elatine triandra | Not specified | High herbicidal activity | google.com |

| Methylthio-substituted 4,5,6,7-tetrahydroindazole derivative | Paddy weeds | 0.015 kg/ha (15 g/ha) | Improved tolerance on rice | researchgate.net |

Antidiabetic Potential (e.g., Glucagon (B607659) Receptor Antagonism, Glucokinase Activation)

The indazole scaffold is a key feature in the design of novel treatments for type 2 diabetes mellitus, with derivatives showing potent activity through distinct mechanisms. nih.govnih.gov

Specifically, indazole-based compounds have been developed as glucagon receptor (GCGR) antagonists. researchgate.netnih.gov Antagonizing the glucagon receptor is a promising therapeutic strategy as it can inhibit glucagon-induced glucose production in the liver, thereby improving glycemic control. nih.gov Through scaffold hopping and optimization, researchers have discovered multiple potent GCGR antagonists based on the indazole and indole (B1671886) structures. nih.govresearchgate.net One such indazole-based β-alanine derivative, compound 13K, was shown to significantly inhibit the glucagon-mediated increase in blood glucose in an acute dog glucagon challenge test. nih.gov

In a separate but complementary approach, indazole derivatives have been engineered as glucokinase (GK) activators. nih.gov Glucokinase is a critical enzyme in glucose homeostasis, and its activation can improve glucose-sensitive insulin (B600854) secretion from the pancreas and enhance glucose uptake in the liver. researchgate.net Research in this area led to the identification of 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide (compound 42) as a potent GK activator with favorable preclinical pharmacokinetic properties and demonstrated in vivo efficacy. nih.gov

Table 2: Antidiabetic Mechanisms of Indazole Derivatives

| Mechanism | Derivative Type | Key Finding | Source(s) |

| Glucagon Receptor (GCGR) Antagonism | Indazole-based β-alanine derivatives | Potent antagonists discovered with good pharmacokinetic properties; Compound 13K showed significant in vivo inhibition of glucagon-mediated blood glucose increase. | nih.govresearchgate.netnih.gov |

| Glucokinase (GK) Activation | Indazole and pyrazolopyridine-based activators | Identification of a potent activator (Compound 42) with favorable preclinical pharmacokinetics and in vivo efficacy. | nih.gov |

Dopaminergic System Modulation

The 4,5,6,7-tetrahydro-2H-indazole framework has also been explored for its potential to modulate the dopaminergic system. researchgate.net Researchers have synthesized and evaluated series of tetrahydroindazoles for dopaminergic activity. researchgate.net Certain derivatives were designed as partial ergoline (B1233604) analogues, containing substituents intended to mimic the C-8 substituent of dopaminergic ergolines, which are known to interact with dopamine (B1211576) receptors. researchgate.net This line of inquiry suggests that the tetrahydroindazole scaffold can serve as a template for developing agents that interact with dopamine pathways, though further research is required to fully characterize these effects. researchgate.net

HMG-CoA Reductase Inhibition

Derivatives of this compound have been successfully designed as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov Inhibition of this enzyme is the mechanism of action for statin drugs used to lower cholesterol.

A series of 7-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-6-heptenoic acid sodium salts were synthesized and tested for this activity. nih.gov Structure-activity relationship studies revealed that the incorporation of substituents at the 7-position of the tetrahydroindazole nucleus led to a dramatic, up to 1700-fold, improvement in inhibitory potency. nih.gov The most potent compounds were found to possess a substituted benzyl (B1604629) group at this position. nih.gov

Table 3: HMG-CoA Reductase Inhibition by Tetrahydroindazole Derivatives

| Compound | Target | Inhibitory Potency (IC₅₀) | Comparison | Source(s) |

| 18t | HMG-CoA Reductase (enzyme) | 3.0 nM | Approximately 3-fold more potent than lovastatin (B1675250) sodium salt. | nih.gov |

| 18q | Cholesterol Biosynthesis (in Hep-G2 cells) | 0.078 µM | Slightly less potent than lovastatin sodium salt. | nih.gov |

Cannabinoid Receptor Modulation

The indazole core is a prominent structural motif in a number of synthetic cannabinoids, demonstrating its ability to interact with cannabinoid receptors. nih.gov While many of these compounds are 1-alkyl-1H-indazole or 2-alkyl-2H-indazole derivatives rather than 2-phenyl derivatives, their activity establishes the indazole nucleus as a key pharmacophore for achieving cannabimimetic effects. nih.gov

For instance, the synthetic cannabinoid AB-CHMINACA is an indazole-3-carboxamide derivative. nih.gov Research has identified its regioisomer, the 2-alkyl-2H-indazole version, as a substance with cannabimimetic activities. nih.gov The activity of these compounds confirms that the indazole ring system is a viable scaffold for designing ligands that modulate the cannabinoid system.

Future Research Directions and Translational Perspectives for 2 Phenyl 4,5,6,7 Tetrahydro 2h Indazole Derivatives

Design and Synthesis of Novel Tetrahydroindazole (B12648868) Analogues with Enhanced Specificity

A primary focus of future research is the rational design and synthesis of new 2-phenyl-4,5,6,7-tetrahydro-2H-indazole analogues with improved potency and selectivity for their biological targets. The core structure offers multiple points for chemical modification, allowing for fine-tuning of its pharmacological profile.

Strategic modifications are being explored to enhance target engagement and specificity. For instance, in the development of anti-inflammatory agents, altering substituents on the tetrahydroindazole nucleus has led to significant improvements in inhibitory potency. researchgate.net Similarly, for poly(ADP-ribose) polymerase (PARP) inhibitors, extensive structure-activity relationship (SAR) exploration of substituted 2-phenyl-2H-indazole-7-carboxamides culminated in analogues with nanomolar inhibitory concentrations. nih.gov The synthesis of derivatives bearing different functional groups, such as isoxazolinylmethoxy moieties for herbicidal activity or varied aryl groups on the indazole nitrogen, has demonstrated the chemical tractability and the potential to optimize these compounds for diverse applications. nih.govmdpi.com

Future synthetic strategies will likely involve:

Diversification of the Phenyl Ring: Introducing a wider range of substituents on the 2-phenyl group to probe interactions with specific sub-pockets of target proteins.

Modification of the Tetrahydro-Indazole Core: Exploring substitutions at various positions of the saturated ring to influence physicochemical properties like solubility and membrane permeability. researchgate.net

Hybrid Molecule Design: Combining the tetrahydroindazole scaffold with other pharmacophores to create dual-acting agents or to improve target affinity and selectivity. mdpi.com

The table below summarizes key synthetic strategies and their outcomes for enhancing the specificity of tetrahydroindazole derivatives.

| Target | Synthetic Strategy | Key Finding | Reference |

| HMG-CoA Reductase | Incorporation of substituents at the 7-position of the tetrahydroindazole nucleus. | Up to 1700-fold improvement in inhibitory potency. | researchgate.net |

| PARP Enzyme | Synthesis of substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analogues. | Identification of a compound with an IC₅₀ of 4nM and potent cancer cell line inhibition. | nih.gov |

| Paddy Field Weeds | Introduction of substituted isoxazolinylmethoxy groups at the 5-position. | Compounds demonstrated potent herbicidal activity and good rice selectivity. | nih.gov |

| Protozoa | Substitution with electron-withdrawing groups on the 2-phenyl ring. | Favorable antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis. | researchgate.net |

Elucidation of Undiscovered Biological Targets and Mechanisms of Action

While several biological targets for this compound derivatives have been identified, there is a significant opportunity to uncover novel mechanisms of action and new therapeutic applications. The broad spectrum of reported activities suggests that this scaffold may interact with multiple, as-yet-unidentified biological targets. researchgate.netnih.gov

For example, a series of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives, a closely related scaffold, was identified as inhibiting the replication of the Hepatitis C virus (HCV). nih.gov Notably, biochemical assays showed that the most potent compound did not inhibit known HCV targets like the NS5B polymerase or NS3 helicase, indicating a novel mechanism of action. nih.gov Future work in this area will focus on target deconvolution for these anti-HCV agents. nih.gov

Future research will likely employ a range of modern biological techniques to achieve this:

Phenotypic Screening: Testing libraries of tetrahydroindazole derivatives in various disease models (e.g., cancer, neurodegenerative disease, metabolic disorders) to identify new therapeutic potentials.

Target Identification Technologies: Utilizing methods such as affinity chromatography, activity-based protein profiling (ABPP), and genetic screening (e.g., CRISPR-Cas9) to pinpoint the specific molecular targets of active compounds.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to fully understand how the compound modulates the target's function and the downstream cellular consequences.

The diverse activities already discovered for this class of compounds are highlighted below.

| Biological Activity | Specific Target/Pathway Investigated | Potential Future Direction | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | Identification of specific enzyme targets (e.g., COX, LOX) | researchgate.net |

| Antiprotozoal | G. intestinalis, E. histolytica, T. vaginalis | Elucidation of the specific parasite enzymes or proteins inhibited | mdpi.com |

| Herbicidal | Protoporphyrinogen oxidase (PPO) inhibition | Discovery of novel herbicidal targets for weed resistance management | researchgate.net |

| Antiviral (Anti-HCV) | Unknown cellular target | Identification of the host or viral factor responsible for anti-HCV effect | nih.gov |

| Anticancer | PARP inhibition | Exploring inhibition of other DNA damage repair proteins or kinases | nih.gov |

Integration of Advanced Computational Chemistry and Artificial Intelligence in Drug Design

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the design and discovery of novel tetrahydroindazole derivatives. These in silico tools can significantly accelerate the drug development pipeline by predicting the properties of virtual compounds, thereby prioritizing synthetic efforts. pnrjournal.com

Molecular docking studies have already been successfully used to rationalize the selective inhibition of COX-2 by related scaffolds and to understand the binding modes of 2H-indazole derivatives with their targets. mdpi.comresearchgate.net Computer programs are also being used to predict the biological activities of newly synthesized compounds based on their structure. researchgate.net

Future applications of computational and AI methods will include:

AI-Powered de novo Design: Using generative AI models to design novel tetrahydroindazole analogues with optimized properties for a specific target.

Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to accurately predict the potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds.

Molecular Dynamics Simulations: Running simulations to understand the dynamic interactions between tetrahydroindazole ligands and their target proteins, providing insights into binding kinetics and mechanism of action.

Development of Tetrahydroindazole-Based Chemical Probes for Biological System Investigations

Beyond their potential as therapeutic agents, highly potent and selective this compound derivatives are ideal candidates for development into chemical probes. These probes are invaluable tools for basic research, enabling the interrogation of biological systems and the validation of new drug targets.

A chemical probe requires high potency, selectivity over related proteins, and known mechanism of action in cells. The potent PARP inhibitor (IC₅₀ = 4 nM) derived from the 2-phenyl-2H-indazole-7-carboxamide series is an excellent starting point for such a tool. nih.gov

The development of these probes would involve:

Functionalization: Synthetically modifying a potent and selective tetrahydroindazole core by incorporating a tag for visualization (e.g., a fluorophore) or affinity purification (e.g., biotin).

Target Engagement Studies: Using the tagged probes in cellular or in vivo models to confirm they engage with the intended target and to quantify target occupancy.

Pathway Elucidation: Applying these probes to study the physiological and pathophysiological roles of their target proteins, helping to uncover new biological insights and validate the target for therapeutic intervention.

The creation of a toolbox of chemical probes based on the this compound scaffold will be a critical step in translating the promise of this chemical class into validated biological understanding and, ultimately, new medicines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives?

- Methodological Answer : The synthesis typically involves cyclization or functionalization of cyclohexanone precursors. For example:

- Hydrazine-based cyclization : Reacting hydrazine hydrate or phenylhydrazine with ketones (e.g., diacetyl-substituted hydroxycyclohexanones) under reflux conditions in 1,4-dioxane yields the indazole core with moderate to high yields (67–75%) .

- Catalyst-free C–N/N–N bond formation : Consecutive bond formation without catalysts provides a green chemistry approach for 2H-indazoles .